

Spectroscopic and Synthetic Profile of 2-Azaadamantane Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *2-Azaadamantane hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and experimental protocols related to **2-azaadamantane hydrochloride**. This information is critical for its application in research and drug development.

Spectroscopic Data

While a complete, publicly available dataset for **2-azaadamantane hydrochloride** is not readily available, this section presents the known spectroscopic data for the free base, 2-azaadamantane, and provides expected characteristics for the hydrochloride salt based on spectroscopic principles and data from related adamantane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The proton NMR spectrum of the free base, 2-azaadamantane, has been reported. The hydrochloride salt is expected to show a downfield shift of protons adjacent to the nitrogen atom due to the positive charge.^[1]

Table 1: ¹H NMR Data

Compound	Chemical Shift (δ) ppm
2-Azaadamantane (free base) in CDCl_3	3.19 (bs, 1H), 2.52 (bs, 1H), 2.10-1.95 (m, 6H), 1.90-1.85 (m, 2H), 1.82-1.75 (m, 4H)[2]
2-Azaadamantane Hydrochloride (Expected)	Protons α to the N-H $^+$ group are expected to shift downfield.

^{13}C NMR:

Specific ^{13}C NMR data for **2-azaadamantane hydrochloride** is not available in the reviewed literature. However, the carbon chemical shifts for adamantane and its derivatives are well-documented and can be used for estimation.[3] The protonation of the nitrogen atom in 2-azaadamantane to form the hydrochloride salt is expected to induce a downfield shift in the adjacent carbon atoms.

Table 2: ^{13}C NMR Data (Reference)

Compound	Carbon	Chemical Shift (δ) ppm
Adamantane	CH	28.46
CH_2		37.85
2-Adamantanone	C=O	218.4
CH		41.2
CH_2		27.2, 37.5, 38.2
1-Adamantanamine Hydrochloride	C-N	51.5
CH		34.7
CH_2		29.9, 41.1

Infrared (IR) Spectroscopy

A specific IR spectrum for **2-azaadamantane hydrochloride** has not been identified in the literature. However, the spectrum is expected to exhibit characteristic peaks for adamantane structures and amine hydrochlorides.

Table 3: Expected IR Absorptions for **2-Azaadamantane Hydrochloride**

Functional Group	Expected Wavenumber (cm ⁻¹)	Notes
N-H ⁺ stretch	2400-3000 (broad)	Characteristic of amine salts.
C-H stretch (adamantyl)	2850-2950	Typical for saturated hydrocarbons.
C-N stretch	1000-1250	
C-C stretch (adamantyl cage)	Fingerprint region	Complex pattern typical for the rigid cage structure.

Mass Spectrometry (MS)

The mass spectrum of the free base, 2-azaadamantane, shows a molecular ion peak ([M]⁺) at m/z 138.[2] For the hydrochloride salt, under appropriate ionization conditions such as electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ of the free base at m/z 138, corresponding to the 2-azaadamantane cation. Depending on the conditions, adduct ions with the chloride counter-ion might also be observed.[4][5]

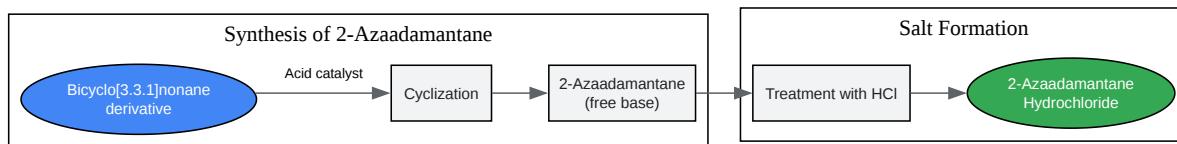
Table 4: Mass Spectrometry Data

Compound	m/z	Interpretation
2-Azaadamantane (free base)	138	[M] ⁺ [2]
2-Azaadamantane Hydrochloride (Expected)	138	[M+H] ⁺ of the free base

Synthesis of 2-Azaadamantane Hydrochloride

Several synthetic routes to 2-azaadamantane have been reported. A common method involves the cyclization of a bicyclo[3.3.1]nonane derivative. The hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Synthetic Workflow



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Caption: Synthetic workflow for **2-azaadamantane hydrochloride**.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-azaadamantane hydrochloride** are not explicitly available. The following are generalized protocols based on standard laboratory practices for similar organic compounds.

NMR Spectroscopy

A sample of **2-azaadamantane hydrochloride** (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be referenced to an internal standard (e.g., TMS or the residual solvent peak). For ¹³C NMR, a proton-decoupled spectrum would be acquired.

Infrared (IR) Spectroscopy

The IR spectrum of solid **2-azaadamantane hydrochloride** could be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) would be finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet.^[6] The spectrum would then be recorded using an FTIR spectrometer. Alternatively, a thin film could be prepared by dissolving

the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[7]

Mass Spectrometry

For a hydrochloride salt like **2-azaadamantane hydrochloride**, electrospray ionization (ESI) is a suitable technique. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer. In positive ion mode, the instrument would be set to detect the protonated molecule of the free base ($[C_9H_{15}N + H]^+$) at m/z 138. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition.

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